molecular formula C24H29N3O3 B2465723 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one CAS No. 897612-74-7

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one

Cat. No.: B2465723
CAS No.: 897612-74-7
M. Wt: 407.514
InChI Key: BBPCEGKWDKMPOC-UHFFFAOYSA-N
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Description

The compound 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative featuring a complex substitution pattern. Its core structure includes:

  • A 6-methyl group contributing to steric and electronic effects.
  • A 3-[(4-methylpiperazin-1-yl)(p-tolyl)methyl] substituent, combining a 4-methylpiperazine moiety (common in CNS-targeting drugs) and a p-tolyl aromatic group.
  • A 1-(furan-2-ylmethyl) group, introducing a heterocyclic furan ring known for metabolic stability and π-π interactions.

Pyridin-2(1H)-ones are recognized for diverse bioactivities, including analgesic, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-17-6-8-19(9-7-17)23(26-12-10-25(3)11-13-26)22-21(28)15-18(2)27(24(22)29)16-20-5-4-14-30-20/h4-9,14-15,23,28H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPCEGKWDKMPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CO3)C)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a pyridine core substituted with various functional groups, including a furan moiety and a piperazine derivative. This structural diversity is believed to contribute to its pharmacological properties.

Structural Formula

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyridine and piperazine have shown promising results against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)26
Compound BMCF-7 (Breast)0.46
Compound CHCT116 (Colon)0.39

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases or cell cycle regulators. Inhibitory activity against cyclin-dependent kinases (CDKs) has been reported for several related compounds, suggesting a potential pathway for the compound .

Anti-inflammatory Activity

Additionally, compounds containing the furan and piperazine moieties have been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-I and COX-II) is a common target for such compounds.

Table 2: COX Inhibition Activity

CompoundCOX-II IC50 (µM)Reference
Compound D0.52
Compound E22.25

Study on Anticancer Potential

In a study conducted by Wei et al., a series of pyridine derivatives were synthesized and screened for cytotoxicity against A549 cells. The results indicated that modifications on the piperazine ring enhanced the anticancer activity significantly.

Study on Anti-inflammatory Effects

Another study explored the anti-inflammatory effects of similar compounds, demonstrating that certain derivatives exhibited selective inhibition of COX-II with minimal effects on COX-I, indicating potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be grouped based on core scaffolds and substituents:

Compound Class/Name Core Structure Key Substituents Notable Features Reference
Target Compound Pyridin-2(1H)-one 4-hydroxy, 6-methyl, 3-[(4-methylpiperazinyl)(p-tolyl)methyl], 1-(furan-2-ylmethyl) Combines hydrophilic (hydroxy) and lipophilic (p-tolyl, furan) groups. N/A
4p, 4q, 5, 6 () Pyridin-2(1H)-one 4-heptafluoropropyl/trifluoromethyl, 6-methyl/furan Fluorinated groups enhance metabolic stability and lipophilicity.
Pyrrolo[3,4-c]pyridine-diones () Pyrrolo-pyridine-dione 4-methoxy/ethoxy, piperazinyl-methyl Methoxy/ethoxy groups improve membrane permeability; thermal stability studied.
Pyrazino-pyrimidinones () Pyrazino[1,2-a]pyrimidin-4-one 4-methylpiperazinyl, heteroaromatic substituents (e.g., indazolyl, pyrazolyl) Piperazine derivatives target CNS or kinase pathways.

Key Observations :

  • The target compound’s 4-hydroxy group contrasts with methoxy/ethoxy groups in ’s compounds, which may reduce solubility but increase metabolic resistance .
  • The 4-methylpiperazinyl group is shared with ’s compounds, suggesting possible CNS or kinase-targeting applications .
Pharmacological Profiles

While the target compound’s bioactivity is unreported in the evidence, structural parallels to tested analogs provide insights:

  • Analgesic Activity : ’s pyridin-2(1H)-ones (e.g., 4p, 4q) demonstrated dose-dependent analgesia in rodent hot-plate tests, possibly via opioid or TRPV1 modulation . The target’s furan and piperazinyl groups may similarly interact with pain-related receptors.
  • CNS Targeting : Piperazine derivatives in –3 are associated with dopamine/serotonin receptor modulation . The target’s 4-methylpiperazinyl group could align with such mechanisms.
Physicochemical Properties
  • Solubility : The target’s 4-hydroxy group may improve aqueous solubility compared to ’s methoxy/ethoxy analogs .
  • Thermal Stability : ’s pyrrolo-pyridine-diones underwent thermal analysis (TGA/DSC), but similar data for the target compound are lacking .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for synthesizing this compound?

Answer:
The compound’s synthesis involves multi-step reactions, typically starting with pyridine or pyrrolo-pyridine scaffolds. Key steps include:

  • Alkylation/arylation : Introducing the furan-2-ylmethyl and p-tolyl groups via nucleophilic substitution or coupling reactions. Piperazinyl groups are often attached using reductive amination or alkylation under inert conditions .
  • Hydroxy group protection : Protecting the 4-hydroxy group during synthesis (e.g., using methoxy/ethoxy groups) to prevent side reactions, followed by deprotection .
    Characterization :
  • HPLC/TLC : For purity assessment, as described in methods for related piperazinyl-pyridine derivatives .
  • Spectroscopy : IR, 1H^1H-NMR, 13C^{13}C-NMR, and 19F^{19}F-NMR (if fluorinated analogs are present) to confirm structural integrity .

Advanced: How can stability studies under physiological conditions (e.g., hydrolysis) be designed for this compound?

Answer:

  • Hydrolysis kinetics : Conduct pH-dependent studies in aqueous buffers (pH 1–9) at 37°C, sampling at intervals (e.g., 0, 24, 48 hrs). Use HPLC to monitor degradation products, as demonstrated for similar pyridinone derivatives .
  • Data analysis : Fit degradation data to first-order kinetics models using software like GraphPad Prism .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for structural confirmation?

Answer:

  • Variable temperature NMR : To distinguish between dynamic rotational isomerism and static structural ambiguity in piperazinyl or furyl groups .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl or aromatic protons) by correlating 1H^1H-13C^{13}C couplings .

Basic: What pharmacological evaluation models are suitable for assessing its bioactivity?

Answer:

  • In vivo models : Use Sprague–Dawley rats or CD-1 mice for acute toxicity (LD50_{50}) and analgesic activity (e.g., hot-plate test) .
  • Dosage optimization : Start with 10–100 mg/kg doses, adjusting based on preliminary toxicity results .

Advanced: How to design HPLC methods for purity analysis and impurity profiling?

Answer:

  • Column selection : Use C18 columns with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients, optimized for polar pyridinone derivatives .
  • Validation : Assess linearity (0.1–100 µg/mL), LOD/LOQ, and precision (%RSD < 2%) per ICH guidelines .

Advanced: How to investigate structure-activity relationships (SAR) for modifying substituents (e.g., piperazinyl or furyl groups)?

Answer:

  • Substituent variation : Synthesize analogs with substituted piperazines (e.g., 4-phenylpiperazinyl) or heteroaryl groups (e.g., thiophene instead of furan) .
  • Biological assays : Compare binding affinity (e.g., receptor inhibition IC50_{50}) and pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Basic: What thermal analysis methods are used to study its decomposition profile?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 150–250°C for pyridinones) .
  • Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions .

Advanced: How to predict metabolic pathways using in vitro assays?

Answer:

  • Liver microsomal assays : Incubate the compound with human/rat liver microsomes and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • CYP enzyme inhibition studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Advanced: What crystallography techniques can elucidate its solid-state structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvents: DCM/hexane). Resolve piperazinyl conformations and hydrogen-bonding networks (e.g., O–H···N interactions) .
  • Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

Advanced: How to optimize multi-step synthesis yields while minimizing side reactions?

Answer:

  • Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, catalyst loading) in real time .
  • Protecting group strategy : Temporarily block reactive sites (e.g., hydroxy groups) to prevent undesired alkylation .

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